6-Fluoro-5,7-dibromo-2-methyl-1-formyl-1,2,3,4-tetrahydroquinoline
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but a catalytic approach has been reported . This involves a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications
Synthesis and Chemical Properties
- 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ), a related compound, has been used as a starting material for synthesizing optically active forms of flumequine, an antibacterial agent. This process involves resolution with enantiomers of 3-bromocamphor-8-sulfonic acid and configurations established by X-ray structures (Bálint et al., 1999).
- FTHQ has been resolved in various solvents using tartaric acid derivatives, showcasing strong reaction kinetics and solvent dependence without solvation. This led to an economic resolution process incorporating a racemization step (Bálint et al., 2002).
Pharmacological Synthesis and Activity
- FTHQ is a key intermediate in synthesizing 9-fluoro-6,7-dihydro-5-methyl-1-oxo-1H,5H-benzo[i,j]quinolizine-2-carboxylic acid (flumequine) and other antibacterial agents. The structural formation and antitubercular properties of these compounds were studied (Ukrainets et al., 2006).
- In a study on the asymmetric hydrogenation of quinolines, FTHQ was effectively hydrogenated to form tetrahydroquinolines with high enantiomeric excess. This process is applicable to the gram-scale synthesis of biologically active tetrahydroquinolines, demonstrating its potential in pharmacological contexts (Wang et al., 2011).
Optical Resolution and Chirality
- Optical resolution of FTHQ has been achieved through various methods, including supercritical fluid extraction with carbon dioxide. This highlights the compound's chiral properties and potential in stereoselective syntheses (Kmecz et al., 2001).
- Additionally, the acylative kinetic resolution of racemic FTHQ has been carried out, showing increased stereoselectivity in the presence of fluorine atoms. This study developed a method for preparing enantiopure FTHQ with high enantiomeric excess (Gruzdev et al., 2013).
Biological Applications
- FTHQ analogs have been synthesized and tested for their physicochemical properties and pharmacological activities. The ocular hypotensive action of these compounds was investigated, with one compound showing significant potency. This study underlines the importance of physicochemical properties in biological activity (Pamulapati & Schoenwald, 2011).
Mechanism of Action
Target of Action
The primary target of CE3F4, also known as 5,7-dibromo-6-fluoro-2-methyl-3,4-dihydro-2H-quinoline-1-carbaldehyde or 6-Fluoro-5,7-dibromo-2-methyl-1-formyl-1,2,3,4-tetrahydroquinoline, is the exchange protein directly activated by cAMP (Epac1) . Epac1 is a major transducer of cAMP signaling and is a therapeutic target in cardiac diseases .
Mode of Action
CE3F4 acts as a selective antagonist of Epac1 . It binds within the Epac1 cAMP-binding domain (CNBD) at a subdomain interface distinct from the cAMP binding site . This results in changes to the intracellular functions of cAMP .
Biochemical Pathways
The compound affects the cAMP–Epac1 specific signaling networks, which contribute to the development of cardiac diseases . It influences the functions of Epac1 in different subcompartments of the cardiomyocyte .
Pharmacokinetics
The compound’s interaction with epac1 suggests it has sufficient bioavailability to reach its target within cells .
Result of Action
The action of CE3F4 results in the modulation of Epac1’s role in cardiac pathophysiology . By antagonizing Epac1, CE3F4 can potentially influence the development of cardiac disorders .
Action Environment
Given its role in modulating intracellular camp functions, factors such as cellular camp levels could potentially influence its action .
properties
IUPAC Name |
5,7-dibromo-6-fluoro-2-methyl-3,4-dihydro-2H-quinoline-1-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Br2FNO/c1-6-2-3-7-9(15(6)5-16)4-8(12)11(14)10(7)13/h4-6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLQPWXVZCPUGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C(=C(C=C2N1C=O)Br)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-5,7-dibromo-2-methyl-1-formyl-1,2,3,4-tetrahydroquinoline | |
CAS RN |
143703-25-7 | |
Record name | 143703-25-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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